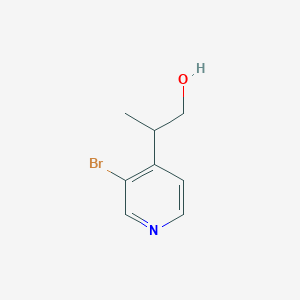

2-(3-Bromopyridin-4-yl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

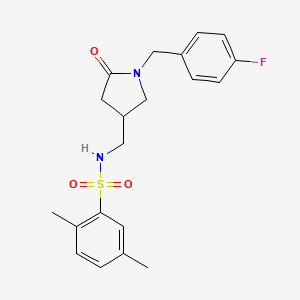

The compound "2-(3-Bromopyridin-4-yl)propan-1-ol" is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. These compounds often serve as key intermediates in the synthesis of various biologically active molecules and materials with unique properties.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various strategies. For instance, a chemoenzymatic strategy was developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents like Levofloxacin . This process involves biotransamination and kinetic resolutions using transaminases and lipases, respectively, to achieve high enantioselectivity. Similarly, the synthesis of 2,6-bis(3-methyl-1-H-pyrazol-1-yl)-4-bromopyridine involves nucleophilic substitution and diazotization-sandmeyer reactions, starting from 2,6-dibromo-4-amino pyridine .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be characterized using various spectroscopic and computational methods. X-ray diffraction, IR spectroscopy, and quantum chemical computations are commonly used to analyze the structure . Density Functional Theory (DFT) calculations can provide insights into the geometrical parameters, electronic properties, and vibrational frequencies of these compounds .

Chemical Reactions Analysis

Brominated pyridine derivatives can participate in a range of chemical reactions. For example, o-Bromo(propa-1,2-dien-1-yl)arenes exhibit novel reactivity under Pd catalysis, leading to the formation of enamines and indoles through domino reactions . The reactivity of these compounds can be influenced by their molecular structure, as seen in the study of enol-enamine tautomerism in crystals of 1,3-bis(pyridin-2-yl)propan-2-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be deduced from their molecular structure and vibrational spectra. DFT/B3LYP calculations, along with experimental FT-IR and FT-Raman spectral data, can provide information on the vibrational frequencies, HOMO-LUMO energies, and other electronic characteristics . Additionally, the stability, charge delocalization, and potential for non-linear optical (NLO) behavior can be assessed through NBO analysis and other computational methods .

科学的研究の応用

Synthesis of Novel Compounds

The compound 2-(3-Bromopyridin-4-yl)propan-1-ol has been utilized as a precursor in the synthesis of various biologically active derivatives. For instance, it has been used in the preparation of 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition reactions. These triazole derivatives have demonstrated significant in vitro antifungal activity against Candida strains, highlighting the potential for developing new antifungal agents (Lima-Neto et al., 2012).

Antimicrobial Applications

Research into substituted phenyl azetidines, starting from compounds related to this compound, has uncovered potential antimicrobial agents. These compounds have been synthesized and shown to possess antimicrobial activity, suggesting their utility in combating bacterial infections (Doraswamy & Ramana, 2013).

Corrosion Inhibition

In the field of corrosion science, derivatives of this compound have been synthesized and evaluated for their effectiveness as corrosion inhibitors for carbon steel. This research demonstrates the potential of these compounds to protect industrial materials against corrosion, thereby extending their lifespan and reducing maintenance costs (Gao, Liang, & Wang, 2007).

Neurogenesis Enhancement

Studies on aminopropyl carbazole derivatives, which can be synthesized from compounds structurally similar to this compound, have shown that these compounds can induce neurogenesis in rat neural stem cells. This finding opens up possibilities for developing new treatments for neurological disorders by enhancing the generation of neurons (Shin et al., 2015).

Photocatalytic CO2 Reduction

Research involving supramolecular metal complexes, incorporating structural elements related to this compound, has explored their use in photocatalytic CO2 reduction. These studies aim to develop efficient methods for converting CO2 into useful chemicals, addressing climate change and energy storage challenges (Gholamkhass et al., 2005).

Safety and Hazards

特性

IUPAC Name |

2-(3-bromopyridin-4-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-6(5-11)7-2-3-10-4-8(7)9/h2-4,6,11H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRSFIJCWRMYAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=C(C=NC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(((3-(2-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2546446.png)

![N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2546450.png)

![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2546460.png)

![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)